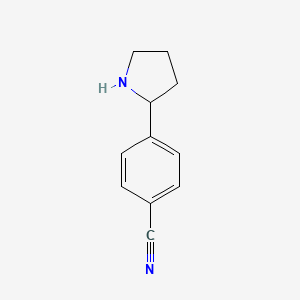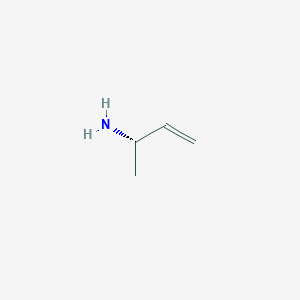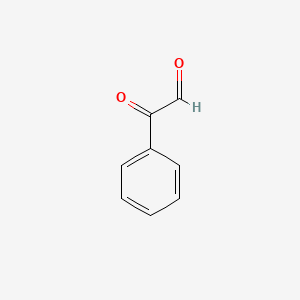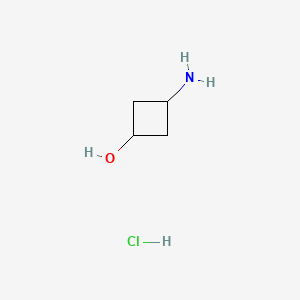
N-Cyano acetyl urethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyano acetyl urethane can be synthesized through the reaction of acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:
Reaction of acetylurethane with thionyl chloride: This step introduces the cyano group into the acetylurethane molecule.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano acetyl urethane undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and aryl halides are commonly used.
Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted urethanes.
Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.
Hydrolysis: Corresponding acids and amines.
Wissenschaftliche Forschungsanwendungen
N-Cyano acetyl urethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Cyano acetyl urethane involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the carbonyl group in the molecule are reactive sites that participate in nucleophilic addition and substitution reactions. These reactions lead to the formation of various heterocyclic compounds and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyanoacetyl ethyl carbamate
- Ethyl cyanoacetylcarbamate
- Cyanoacetylurethane
Uniqueness
N-Cyano acetyl urethane is unique due to its specific reactivity and the presence of both cyano and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
1727-32-8 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)

![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)

